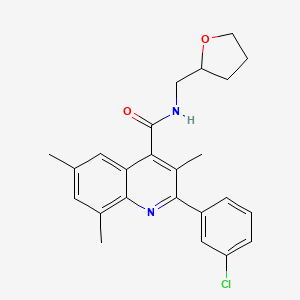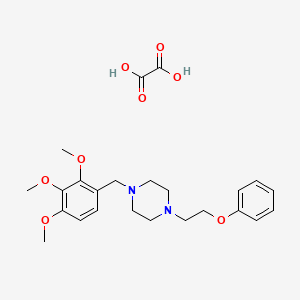![molecular formula C26H30N2O4 B4074060 N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B4074060.png)
N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)-1-adamantanecarboxamide
説明
N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)-1-adamantanecarboxamide, also known as MPA-NAC, is a novel anti-inflammatory compound that has shown potential in scientific research. This compound is a derivative of the well-known anti-inflammatory drug, naproxen, and has been synthesized using a specific method.
作用機序
The mechanism of action of N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)-1-adamantanecarboxamide involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of pro-inflammatory prostaglandins. This compound selectively inhibits COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of inflammatory diseases such as arthritis, colitis, and asthma. This compound has also been found to have antioxidant properties and protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of using N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)-1-adamantanecarboxamide in lab experiments is its selectivity towards COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. This compound has also been found to have good bioavailability and can be administered orally. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several future directions for the research on N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)-1-adamantanecarboxamide. One of the areas of interest is its potential use in the treatment of neuroinflammatory diseases such as Alzheimer's disease and Parkinson's disease. This compound has also been found to have anti-tumor properties and may have potential in the treatment of cancer. Further research is needed to explore these potential applications of this compound.
Conclusion:
In conclusion, this compound is a novel anti-inflammatory compound that has shown potential in scientific research. Its selectivity towards COX-2 and good bioavailability make it a promising candidate for the treatment of various inflammatory diseases. Further research is needed to explore its potential use in other areas such as neuroinflammation and cancer treatment.
科学的研究の応用
N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)-1-adamantanecarboxamide has been extensively studied for its anti-inflammatory properties in various scientific research studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been found to reduce the expression of adhesion molecules and suppress the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation.
特性
IUPAC Name |
N-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-31-22-4-2-3-5-23(22)32-16-24(29)27-20-6-8-21(9-7-20)28-25(30)26-13-17-10-18(14-26)12-19(11-17)15-26/h2-9,17-19H,10-16H2,1H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNBJHZAKJDOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetylphenyl)-2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4073979.png)
![1-[4-(4-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4073984.png)
![1-[3-(4-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073987.png)
![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4073988.png)
![ethyl 1-{[(4-nitrophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4074003.png)
![2-chloro-N-{2-methoxy-4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4074006.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4074008.png)

![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4074011.png)

![2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4074020.png)

![1-[4-(2-sec-butylphenoxy)butyl]azepane oxalate](/img/structure/B4074047.png)
![1-[4-(2-isopropoxyphenoxy)butyl]azepane oxalate](/img/structure/B4074058.png)